2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-chloro-3-methoxy-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c1-13-5-2-4(7(9,10)11)3-12-6(5)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFZEHDMELRBFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60855790 | |
| Record name | 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60855790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227563-67-8 | |
| Record name | 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60855790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical properties of 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine, a fluorinated pyridine derivative of significant interest in medicinal chemistry and agrochemical synthesis. As experimentally determined data for this specific isomer is not widely published, this document synthesizes available information, presents established analytical methodologies for its characterization, and offers expert insights grounded in the behavior of structurally related compounds.
Introduction: The Significance of Fluorinated Pyridines
The incorporation of a trifluoromethyl group and chlorine and methoxy substituents onto a pyridine scaffold creates a molecule with unique electronic properties, metabolic stability, and potential for diverse chemical transformations. Such compounds are valuable intermediates in the synthesis of novel bioactive molecules. The precise arrangement of these substituents, as in this compound, dictates its reactivity, binding interactions, and physical characteristics. Understanding these properties is paramount for its effective use in research and development.
Core Physical and Chemical Identifiers
To prevent ambiguity with its isomers, it is crucial to identify this compound by its unique Chemical Abstracts Service (CAS) number and other key identifiers.
| Identifier | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 866659-69-8 | [1] |
| Molecular Formula | C₇H₅ClF₃NO | [2] |
| Molecular Weight | 211.57 g/mol | [2] |
| Canonical SMILES | COC1=C(C=C(C=N1)C(F)(F)F)Cl | [2] |
| InChIKey | ZRRBUQUZQJTWRO-UHFFFAOYSA-N | [2] |
Physical Properties: A Data-Driven Assessment
| Property | Estimated Value/Observation | Rationale and Comparative Insights |
| Appearance | Colorless to light yellow liquid or solid | Structurally similar compounds, such as 3-chloro-2-methoxy-5-(trifluoromethyl)pyridine, are described as colorless to light yellow liquids.[3] The physical state at room temperature is dependent on the melting point. |
| Melting Point | Data requires experimental determination | The melting points of substituted pyridines are highly sensitive to the substitution pattern. For comparison, 2-Chloro-5-(trifluoromethyl)pyridine has a melting point of 29-34 °C.[4] |
| Boiling Point | Data requires experimental determination | The boiling point is expected to be elevated due to the molecular weight and polar nature of the substituents. 2-Chloro-5-(trifluoromethyl)pyridine has a boiling point of 147-152 °C.[4] |
| Density | Data requires experimental determination | Halogenated and trifluoromethylated organic compounds typically have densities greater than water. For instance, 2-Chloro-5-(trifluoromethyl)pyridine has a density of 1.417 g/mL at 25 °C.[4] |
| Solubility | - Low solubility in water- Soluble in common organic solvents (e.g., dichloromethane, chloroform, methanol) | The hydrophobic trifluoromethyl group and the overall non-polar character of the substituted pyridine ring suggest limited aqueous solubility.[1] Good solubility in organic solvents is expected for a molecule of this nature. |
Experimental Protocols for Physical Property Determination
For researchers synthesizing or working with this compound, the following are standard, robust methodologies for determining its key physical properties.
Determination of Melting Point (for solid samples)
The melting point is a critical indicator of purity. Differential Scanning Calorimetry (DSC) is the preferred method for its precision and the small sample size required.
Workflow for Melting Point Determination using DSC:
Causality: A sharp melting peak over a narrow temperature range is indicative of a high-purity crystalline solid. Broad peaks suggest the presence of impurities or an amorphous state.
Determination of Boiling Point
For liquid samples, the boiling point can be accurately determined using ebulliometry or distillation-based methods under controlled pressure.
Experimental Setup for Boiling Point Determination:
Expert Insight: For small sample volumes, a micro-boiling point apparatus can be utilized. It is crucial to record the atmospheric pressure at the time of measurement and, if necessary, correct the boiling point to standard pressure.
Structural Confirmation: Spectroscopic Analysis
The identity and purity of this compound should be confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic shifts for the aromatic protons and the methoxy group protons. The coupling patterns will be indicative of the substitution pattern on the pyridine ring.
-
¹³C NMR provides information on the number of unique carbon atoms and their chemical environment.
-
¹⁹F NMR is highly specific for the trifluoromethyl group and will show a singlet in a characteristic region.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-Cl, C-O, C-F, and aromatic C-H and C=N bonds.
-
Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and provide fragmentation patterns that can help confirm the structure. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should be observable in the molecular ion peak.
Rationale: The combination of these techniques provides an unambiguous confirmation of the chemical structure and is a standard practice in chemical synthesis and quality control.
Safety and Handling
A dedicated Safety Data Sheet (SDS) for this compound is not widely available. Therefore, a conservative approach to handling is essential, based on the known hazards of structurally similar compounds.
Inferred Hazards:
-
Harmful if swallowed: Based on related compounds like 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine.[2]
-
May cause skin and eye irritation: A common property of halogenated organic compounds.
-
Flammable liquid and vapor: As indicated for the 3-chloro-2-methoxy isomer.[2]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable chemical intermediate with physical properties that are yet to be fully characterized in the public domain. This guide provides a framework for understanding its likely characteristics and outlines the standard, validated methodologies for their experimental determination. For any application, it is imperative that researchers perform their own analytical characterization and safety assessments to ensure the integrity of their work and the safety of their personnel.
References
-
Zhu, X., Cai, Z., Zhang, H., & Sun, M. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10341-10343. [Link]
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PubChem. (n.d.). 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
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Pipzine Chemicals. (2026). 2-Methoxy-3-chloro-5-(trifluoromethyl)pyridine Supplier China. Retrieved from [Link]
- Google Patents. (n.d.). DE3245950A1 - Process for the preparation of substituted pyridines.
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Jouffroy, M., et al. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. [Link]
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Al-Zaydi, K. M. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 17(9), 10900-10910. [Link]
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Tang, X., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
- Google Patents. (n.d.). CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine.
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The Royal Society of Chemistry. (n.d.). Supporting Information for... Retrieved from [Link]
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ResearchGate. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Retrieved from [Link]
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Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]
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Britannica. (n.d.). Heterocyclic compound - Melting, Boiling, Points. Retrieved from [Link]
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2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine chemical properties
An In-Depth Technical Guide to 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine: Properties, Synthesis, and Applications
Introduction
This compound is a highly functionalized heterocyclic compound of significant interest to the agrochemical and pharmaceutical industries. As a substituted pyridine, its chemical behavior is governed by the interplay of its distinct functional groups: a chloro group, a methoxy group, and a trifluoromethyl group. The trifluoromethyl (-CF3) moiety, a bioisostere of a methyl group, is particularly notable for its ability to enhance metabolic stability, binding affinity, and lipophilicity in bioactive molecules. The chlorine atom provides a reactive site for nucleophilic substitution, making this compound a versatile building block for constructing more complex molecular architectures.
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for researchers and development professionals.
Physicochemical and Spectroscopic Properties
The fundamental properties of a chemical entity are critical for its application in synthesis, dictating reaction conditions, solvent selection, and purification strategies. While extensive experimental data for this specific molecule is not broadly published, its properties can be reliably predicted based on computational models and comparison with structurally similar compounds.
Core Chemical Properties
A summary of the key physicochemical properties is presented below.
| Property | Value | Source |
| IUPAC Name | 3-chloro-2-methoxy-5-(trifluoromethyl)pyridine | PubChem[1] |
| CAS Number | 175136-17-1 | PubChem[1] |
| Molecular Formula | C₇H₅ClF₃NO | PubChem[1] |
| Molecular Weight | 211.57 g/mol | PubChem[1] |
| Appearance | Colorless to light yellow liquid | Pipzine Chemicals[2] |
| Solubility | Low solubility in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform) | Pipzine Chemicals[3] |
| Stability | Stable under normal conditions; may react with strong oxidizing or reducing agents | Pipzine Chemicals[3] |
Spectroscopic Profile
Spectroscopic analysis is essential for structure elucidation and quality control. The expected spectral characteristics are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at the C4 position will likely appear as a doublet, coupled to the proton at the C6 position. The C6 proton will also be a doublet. The methoxy group will present as a sharp singlet around 3.9-4.1 ppm.
-
¹³C NMR: The carbon spectrum will show seven distinct signals. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The chemical shifts will be significantly influenced by the electron-donating methoxy group and the electron-withdrawing chloro and trifluoromethyl groups.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic molecular ion peak (M+) at m/z 211 and a prominent M+2 peak at m/z 213 with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a single chlorine atom. Fragmentation would likely involve the loss of the methoxy or chloro groups.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-F stretching from the trifluoromethyl group (typically in the 1100-1300 cm⁻¹ region), C-O stretching of the methoxy group (~1050-1250 cm⁻¹), aromatic C=C and C=N stretching (~1400-1600 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹).[4]
Synthesis and Manufacturing Pathways
The synthesis of highly substituted pyridines like this compound relies on strategic, multi-step pathways. A plausible and efficient laboratory-scale synthesis involves the selective methoxylation of a readily available precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine.
Proposed Synthetic Route: Nucleophilic Aromatic Substitution
The most direct route involves a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 2-position of the pyridine ring is significantly more activated towards nucleophilic attack than the chlorine at the 3-position. This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the negative charge in the Meisenheimer intermediate.
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Introduction: The Structural Significance of a Multi-Substituted Pyridine
An In-Depth Technical Guide to the 1H NMR Spectrum of 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine
This guide provides a detailed analysis and predictive interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum for this compound. Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document synthesizes theoretical principles with practical, field-proven insights into NMR spectroscopy. We will explore the structural basis for the expected spectral features, explain the influence of complex substituent effects, and provide a robust, self-validating protocol for experimental data acquisition.
This compound is a highly functionalized heterocyclic compound. Such molecules are pivotal building blocks in modern chemistry, particularly in the synthesis of agrochemicals and pharmaceuticals.[1][2] The trifluoromethyl (CF3) group, for instance, is a common feature in many modern pesticides and drugs, valued for its ability to enhance metabolic stability and binding affinity.[1][3] The specific arrangement of chloro, methoxy, and trifluoromethyl substituents on the pyridine ring creates a unique electronic environment that is critical to its reactivity and biological activity.
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive, non-destructive technique for elucidating the precise molecular structure of such organic compounds in solution.[4][5] A thorough understanding of the 1H NMR spectrum is the first and most crucial step in confirming the identity and purity of this compound, making this analysis indispensable for any research or development involving this intermediate.
Molecular Structure and Predicted Proton Environments
To interpret the 1H NMR spectrum, we must first analyze the molecule's structure and the distinct chemical environments of its protons. The molecule contains two different types of protons: two aromatic protons on the pyridine ring and three protons in the methoxy group.
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An In-depth Technical Guide to the Solubility Profile of 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility profile of 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine, a key intermediate in the synthesis of various agrochemical and pharmaceutical compounds. Understanding the solubility of this molecule is critical for its efficient use in synthetic chemistry, process development, and formulation. This document synthesizes known qualitative data with field-proven experimental methodologies to offer a robust framework for determining its solubility in various solvent systems.
Introduction: The Significance of Solubility in Application
This compound is a substituted pyridine derivative whose utility in multi-step syntheses is profoundly influenced by its solubility characteristics. The ability to dissolve this compound in appropriate solvents at desired concentrations is paramount for reaction kinetics, purification efficiency, and overall process scalability. The unique combination of a chloro, a methoxy, and a trifluoromethyl group on the pyridine ring gives this molecule a distinct physicochemical profile that dictates its interaction with various solvents. This guide will delve into the theoretical underpinnings of its solubility and provide practical, step-by-step protocols for its empirical determination.
Molecular Structure and its Influence on Solubility
The solubility of this compound is a direct consequence of the interplay between its constituent functional groups.
-
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to solubility in protic solvents. However, the overall aromatic character of the ring lends a degree of hydrophobicity.
-
Chloro Group: The chloro substituent is electron-withdrawing and adds to the molecule's lipophilicity, generally favoring solubility in non-polar organic solvents.[1]
-
Methoxy Group: The methoxy group (-OCH3) can act as a hydrogen bond acceptor and can slightly increase polarity, potentially enhancing solubility in more polar organic solvents.[2]
-
Trifluoromethyl Group (-CF3): This highly lipophilic and electron-withdrawing group significantly impacts the molecule's solubility profile. It generally decreases aqueous solubility while increasing solubility in non-polar organic solvents.
Based on these structural features, this compound is anticipated to exhibit good solubility in a range of common organic solvents and limited solubility in aqueous solutions.[2]
Qualitative and Predicted Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, DMSO, THF | High | The polarity of these solvents can interact with the polar aspects of the pyridine ring and methoxy group. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the pyridine nitrogen and methoxy oxygen, though the overall lipophilicity may limit very high solubility. |
| Non-Polar | Toluene, Hexane | Low to Moderate | The lipophilic trifluoromethyl and chloro groups will drive solubility in these solvents, but the polar core may limit it. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | "Like dissolves like" principle; the chloro group on the solute interacts favorably with chlorinated solvents.[2] |
| Esters | Ethyl Acetate | Moderate to High | Offers a balance of polarity and lipophilicity suitable for this molecule. |
| Aqueous | Water | Low | The hydrophobic nature of the trifluoromethyl and chloro groups is expected to result in poor water solubility.[2] |
A related compound, 2,3-Dichloro-5-(trifluoromethyl)pyridine, has a reported aqueous solubility of 380 mg/L at 24°C, suggesting that the target compound will also have low but measurable solubility in water.[3] It is also reported to be soluble in methanol, acetone, and methylene dichloride (MDC).[3] Another similar molecule, 2-Chloro-5-(trifluoromethyl)pyridine, is described as sparingly soluble in water and soluble in most organic solvents.[4]
Experimental Determination of Thermodynamic Solubility
To obtain precise, quantitative solubility data, the following experimental protocols are recommended. The gold-standard for determining thermodynamic (or equilibrium) solubility is the Shake-Flask Method .[5]
The Shake-Flask Method: A Step-by-Step Protocol
This method involves equilibrating an excess of the solid compound with the solvent of interest until the solution is saturated.
Diagram of the Shake-Flask Experimental Workflow:
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Introduction: The Strategic Importance of Fluorinated Pyridines in Crop Protection
An In-depth Technical Guide to 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine in Agrochemicals
The introduction of fluorine atoms into organic molecules has revolutionized the agrochemical industry, leading to the development of pesticides with enhanced efficacy, metabolic stability, and target specificity. The trifluoromethyl (CF3) group, in particular, is a cornerstone of modern pesticide design due to its strong electron-withdrawing nature and high lipophilicity, which can significantly improve a molecule's biological activity and transport properties.
Among the various fluorinated scaffolds, trifluoromethylpyridines (TFMPs) have emerged as a privileged structural motif. More than 20 TFMP-containing agrochemicals have been successfully commercialized, and over half of all pesticides launched in the last two decades contain fluorine.[1] These compounds span a wide range of applications, including herbicides, insecticides, and fungicides.
This technical guide focuses on a specific, high-value intermediate: This compound . We will delve into its synthesis, its pivotal role as a building block for advanced agrochemicals, the mechanisms of action of its derivatives, and the analytical methodologies required for its characterization. This document is intended for researchers and scientists in the field of agrochemical development, providing both foundational knowledge and practical, field-proven insights into leveraging this versatile molecule.
Physicochemical and Safety Profile
A thorough understanding of a chemical intermediate's properties is fundamental to its effective and safe application in research and development.
Chemical Properties
| Property | Value | Source |
| IUPAC Name | 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine | PubChem[2] |
| CAS Number | 71700-83-3 | - |
| Molecular Formula | C7H5ClF3NO | PubChem[2] |
| Molecular Weight | 211.57 g/mol | PubChem[2] |
| Appearance | Typically a colorless to light yellow liquid or solid | General Knowledge |
Note: Data for the 3-methoxy variant is less prevalent than for its precursors. Properties are based on the structure and data for closely related analogues like 2-Chloro-5-(trifluoromethyl)pyridine.
Toxicological & Safety Data (GHS Classification for Related Pyridines)
The following data is aggregated for closely related trifluoromethylpyridine intermediates, such as 2-Chloro-5-(trifluoromethyl)pyridine and 2,3-Dichloro-5-(trifluoromethyl)pyridine, and should be considered indicative for handling and safety protocols.
| Hazard Statement | Description | Classification |
| H302 / H332 | Harmful if swallowed or if inhaled | Acute Toxicity (Oral, Inhalation)[3][4] |
| H315 | Causes skin irritation | Skin Corrosion/Irritation[3] |
| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation[3][5] |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity[3] |
Synthesis of the this compound Core
The synthesis of this specific intermediate is a multi-step process that leverages more common trifluoromethylpyridine precursors. The primary challenge lies in the precise introduction of substituents onto the pyridine ring. A common and industrially viable approach involves the synthesis of a dichlorinated intermediate followed by a selective nucleophilic substitution to introduce the methoxy group.
Synthetic Pathway Overview
The most logical pathway begins with the chlorination and fluorination of 3-picoline (3-methylpyridine) to generate 2,3-Dichloro-5-(trifluoromethyl)pyridine, a key industrial intermediate.[1] This compound then undergoes a selective methoxylation reaction. The chlorine atom at the 2-position is significantly more activated towards nucleophilic aromatic substitution than the chlorine at the 3-position, allowing for a regioselective reaction.
Caption: Synthetic route from 3-Picoline to the target intermediate.
Experimental Protocol: Selective Methoxylation of 2,3-Dichloro-5-(trifluoromethyl)pyridine
This protocol describes a representative method for the final, critical step in the synthesis. The causality behind this choice is the enhanced electrophilicity of the C2 position on the pyridine ring, which allows for a controlled, selective reaction.
Materials:
-
2,3-Dichloro-5-(trifluoromethyl)pyridine (1.0 eq)
-
Sodium methoxide (NaOMe, 1.1 eq)
-
Anhydrous Methanol (MeOH)
-
Toluene
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,3-Dichloro-5-(trifluoromethyl)pyridine in a mixture of methanol and toluene (e.g., 1:1 v/v).
-
Reagent Addition: Slowly add sodium methoxide to the solution at room temperature. The use of a slight excess of NaOMe ensures complete conversion of the starting material.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 65-70°C) and maintain for 4-6 hours. The progress of the reaction should be monitored to prevent the formation of undesired di-substituted byproducts.
-
Monitoring: Withdraw small aliquots periodically and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material and the formation of the desired product.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by adding saturated aqueous NH4Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. The organic layers are combined.
-
Purification: Wash the combined organic layers sequentially with water and brine. Dry the organic phase over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The resulting crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.
Pivotal Role as an Agrochemical Building Block
This compound is not an active pesticide itself but rather a crucial structural unit for building more complex, biologically active molecules. The chlorine atom at the 2-position serves as a reactive handle for nucleophilic substitution, allowing for the facile introduction of various functional groups and the assembly of the final agrochemical.
Workflow: From Intermediate to Active Ingredient
This intermediate is particularly valuable in the synthesis of certain sulfonylurea herbicides. The general workflow involves coupling the pyridine intermediate with a substituted aniline or a related nitrogen-containing nucleophile.
Caption: General workflow for synthesizing an active ingredient.
Example Application: Synthesis of Flazasulfuron
While 2-chloro-3-trifluoromethylpyridine is a known intermediate for the herbicide flazasulfuron, the 3-methoxy analogue provides a pathway to novel derivatives with potentially different activity spectra or crop safety profiles.[6] The synthesis involves the reaction of the pyridine core with an aminophenyl sulfonylurea moiety. The methoxy group at the 3-position can influence the electronic properties and conformation of the final molecule, thereby modulating its binding affinity to the target enzyme.
Mechanism of Action of Derived Herbicides
Agrochemicals derived from this pyridine scaffold, particularly sulfonylurea herbicides, are known to act by inhibiting the enzyme acetolactate synthase (ALS) .
-
Target Enzyme: ALS (also known as acetohydroxyacid synthase, or AHAS) is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine).
-
Mode of Action: The herbicide binds to the ALS enzyme, blocking its active site. This prevents the synthesis of these essential amino acids.
-
Effect on Plants: Deprived of these building blocks, the plant cannot produce necessary proteins, leading to a cessation of cell division and growth, and ultimately, plant death. This mode of action provides excellent herbicidal activity at very low application rates.
Caption: Inhibition of the ALS enzyme by a derived herbicide.
Analytical and Quality Control Protocols
Ensuring the purity and identity of this compound is paramount for reproducible downstream synthesis. A combination of chromatographic and spectroscopic techniques is employed for comprehensive characterization.
Protocol: Purity Assessment by Gas Chromatography (GC)
Objective: To determine the purity of the synthesized intermediate and identify any residual starting materials or byproducts.
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: HP-5 (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.
-
Carrier Gas: Helium or Hydrogen, constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: Dissolve ~10 mg of the sample in 1 mL of a suitable solvent like ethyl acetate.
Procedure:
-
Prepare the sample solution as described above.
-
Inject the sample into the GC system.
-
Run the analysis using the specified temperature program.
-
Analyze the resulting chromatogram. The purity is calculated based on the relative peak area of the main product peak compared to the total area of all peaks (Area % method).
-
For identity confirmation, the GC system can be coupled with a Mass Spectrometer (GC-MS) to obtain the mass spectrum of the main peak, which should correspond to the molecular weight of the target compound.
Conclusion and Future Outlook
This compound represents a sophisticated and highly valuable intermediate in the design of modern agrochemicals. Its synthesis, while requiring precise control, yields a versatile building block with a reactive handle perfectly positioned for constructing complex active ingredients. The trifluoromethyl and methoxy groups on the pyridine core provide a unique electronic and steric profile that can be exploited to develop next-generation herbicides with improved efficacy, selectivity, and resistance management profiles. As the demand for more sustainable and effective crop protection solutions grows, the strategic use of such fluorinated pyridine intermediates will undoubtedly continue to be a central theme in agrochemical research and development.
References
-
Fujikawa, S., & Ishihara, T. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 44(3), 158–173. [Link]
-
Huimeng Bio-tech. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3. Retrieved from [Link]
-
Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 269-271. [Link]
- CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine. (2021).
- CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine. (2015).
- CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine. (2014).
- EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine. (1983).
- US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (1994).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92342, 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 2-Methoxy-3-chloro-5-(trifluoromethyl)pyridine Supplier China. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2736618, 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine. Retrieved from [Link]
-
Cohizon Life Sciences. (n.d.). 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE. Retrieved from [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine | C7H5ClF3NO | CID 2736618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cohizon.com [cohizon.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine
Introduction: Strategic Importance of Trifluoromethylpyridines in Medicinal Chemistry
Substituted pyridines are a cornerstone of modern drug discovery, with the trifluoromethyl group playing a particularly crucial role in modulating the pharmacokinetic and physicochemical properties of lead compounds. The introduction of a CF₃ group can significantly enhance metabolic stability, lipophilicity, and binding affinity. The target molecule, 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine, is a valuable building block for the synthesis of complex pharmaceutical intermediates. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the straightforward introduction of aryl and heteroaryl substituents at the 2-position of the pyridine ring.[1][2] This document provides a detailed protocol for this transformation, grounded in established principles for the coupling of challenging electron-deficient heteroaryl chlorides.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[3] The catalytic cycle, illustrated below, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) complex. This is often the rate-limiting step for less reactive aryl chlorides.[3]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.
Sources
- 1. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Navigating the C-N Coupling of a Challenging Heterocycle
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has revolutionized the synthesis of aryl and heteroaryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. This guide provides an in-depth technical overview and a detailed experimental protocol for the Buchwald-Hartwig amination of a specific, electronically challenging substrate: 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine.
The target substrate, this compound, presents a unique set of challenges and considerations for C-N bond formation. The pyridine core, being an electron-deficient heterocycle, can influence the catalytic cycle in distinct ways compared to simple aryl halides. Furthermore, the presence of a strongly electron-withdrawing trifluoromethyl group at the 5-position and a methoxy group at the 3-position modulates the electronic and steric environment of the C-Cl bond at the 2-position. A thorough understanding of these factors is paramount for the rational design of a successful coupling protocol. This document aims to provide not just a recipe, but a comprehensive guide grounded in mechanistic principles and field-proven insights to empower researchers to successfully execute and adapt this transformation.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The cycle is initiated by the active Pd(0) species, which undergoes oxidative addition to the aryl or heteroaryl halide. The resulting Pd(II) complex then coordinates with the amine nucleophile. Subsequent deprotonation of the coordinated amine by a base, followed by reductive elimination, furnishes the desired aminated product and regenerates the active Pd(0) catalyst, thus closing the catalytic loop.
Sources
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine
Introduction: A Privileged Scaffold in Modern Chemistry
2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine stands as a pivotal building block in the synthesis of complex organic molecules, particularly within the realms of pharmaceutical and agrochemical development. Its unique trifluoromethylated pyridine core imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The strategic placement of the chloro, methoxy, and trifluoromethyl groups on the pyridine ring creates a nuanced electronic landscape, rendering the C-2 position susceptible to nucleophilic aromatic substitution (SNAr). This application note provides a comprehensive guide to understanding and implementing SNAr reactions on this versatile substrate, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Mechanistic Insights: The Driving Forces of Substitution
The feasibility and efficiency of nucleophilic aromatic substitution on this compound are governed by a delicate interplay of electronic and steric factors. The reaction proceeds via a stepwise addition-elimination mechanism, the rate of which is significantly influenced by the substituents on the pyridine ring.
The potent electron-withdrawing nature of the trifluoromethyl group at the 5-position is the primary activating factor for this SNAr reaction.[1][2] This group powerfully stabilizes the negatively charged intermediate, known as the Meisenheimer complex, which is formed upon nucleophilic attack at the C-2 position. This stabilization lowers the activation energy of the reaction, thereby facilitating the substitution process.
Conversely, the methoxy group at the 3-position is an electron-donating group. While electron-donating groups generally deactivate the ring towards nucleophilic attack, the position of the methoxy group in this substrate has a more subtle effect. Its influence is largely outweighed by the strong activation provided by the trifluoromethyl group and the inherent electron deficiency of the pyridine ring.
The substitution occurs preferentially at the 2-position due to the ability of the nitrogen atom in the pyridine ring to stabilize the negative charge of the Meisenheimer complex through resonance.
Caption: Generalized workflow for SNAr on this compound.
Reaction Conditions and Protocols
The optimal conditions for SNAr on this compound are highly dependent on the nature of the nucleophile. Below are detailed protocols and considerations for common classes of nucleophiles.
Amination Reactions: Accessing a Key Pharmacophore
The introduction of an amino group is a frequent transformation in drug discovery. Both traditional SNAr and palladium-catalyzed Buchwald-Hartwig amination can be employed.
1. Classical SNAr Amination
This approach is often successful with primary and secondary amines, particularly when the pyridine ring is sufficiently activated.
Table 1: Representative Conditions for SNAr Amination
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | DMSO | 100-120 | 12-24 | Good |
| Piperidine | Et₃N | Dioxane | 80-100 | 16-24 | Moderate to Good |
| Aniline | NaH | THF | 60-80 | 8-16 | Moderate |
| Benzylamine | Cs₂CO₃ | DMF | 80-100 | 12-18 | Good |
Protocol 1: SNAr Amination with Morpholine
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMSO, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 110 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(morpholino)-3-methoxy-5-(trifluoromethyl)pyridine.
2. Buchwald-Hartwig Amination
For less reactive amines or when milder conditions are required, the Buchwald-Hartwig cross-coupling reaction is a powerful alternative. This palladium-catalyzed method offers a broad substrate scope and functional group tolerance.
Caption: Workflow for Buchwald-Hartwig amination.
Protocol 2: Buchwald-Hartwig Amination with Aniline
-
In a glovebox or under an inert atmosphere, add this compound (1.0 eq), aniline (1.2 eq), sodium tert-butoxide (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq) to a dry reaction vessel.
-
Add anhydrous toluene to the vessel.
-
Seal the vessel and heat the reaction mixture to 100 °C for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Alkoxylation and Aryloxylation Reactions: Building Ethers
The synthesis of aryl and alkyl ethers from this compound is typically achieved through a Williamson-type ether synthesis, which is a classic SNAr reaction with an alkoxide or phenoxide nucleophile.
Table 2: Representative Conditions for Alkoxylation/Aryloxylation
| Nucleophile (Alcohol/Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Methoxide | - | Methanol | Reflux | 6-12 | High |
| Phenol | K₂CO₃ | DMF | 100-120 | 12-24 | Good |
| Benzyl alcohol | NaH | THF | 60-80 | 8-16 | Good |
| Isopropanol | NaH | Dioxane | 80-100 | 16-24 | Moderate |
Protocol 3: O-Arylation with Phenol
-
To a stirred suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous DMF, add a solution of phenol (1.2 eq) in DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.
-
Add a solution of this compound (1.0 eq) in DMF.
-
Heat the reaction mixture to 110 °C and stir for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with ice-water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Thiolation Reactions: Introducing Sulfur Functionality
The incorporation of sulfur-containing moieties can be readily accomplished by reacting this compound with thiols in the presence of a suitable base.
Table 3: Representative Conditions for Thiolation
| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | Acetonitrile | 60-80 | 8-12 | High |
| Benzylthiol | Et₃N | THF | 50-70 | 10-16 | Good |
| Sodium thiomethoxide | - | Methanol | Reflux | 4-8 | High |
| Cysteine ethyl ester | DIPEA | DMF | 40-60 | 12-24 | Moderate |
Protocol 4: S-Arylation with Thiophenol
-
To a solution of this compound (1.0 eq) and thiophenol (1.1 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 70 °C and stir for 10 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting and Key Considerations
-
Incomplete Conversion: If the reaction stalls, consider increasing the temperature, reaction time, or using a stronger base. For aminations, switching to a palladium-catalyzed system may be beneficial.
-
Side Reactions: The presence of multiple reactive sites on the nucleophile can lead to side products. Protection of sensitive functional groups may be necessary.
-
Solvent Choice: Polar aprotic solvents like DMSO and DMF generally accelerate SNAr reactions by solvating the cation of the base and leaving the "naked" anion as a more potent nucleophile.
-
Base Selection: The choice of base is crucial. Stronger bases like NaH are effective for deprotonating less acidic nucleophiles like alcohols and some anilines. Weaker bases like K₂CO₃ and Et₃N are often sufficient for more acidic nucleophiles like thiols and phenols.
Conclusion
This compound is a highly valuable and reactive substrate for nucleophilic aromatic substitution. The strong electron-withdrawing trifluoromethyl group effectively activates the C-2 position for substitution by a wide range of nitrogen, oxygen, and sulfur nucleophiles. By carefully selecting the reaction conditions, including the base, solvent, and temperature, researchers can achieve high yields of the desired substituted pyridine derivatives. The protocols and insights provided in this application note serve as a robust starting point for the synthesis of novel and complex molecules for applications in drug discovery and materials science.
References
- Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?.
- Schlosser, M. (2006). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. European Journal of Organic Chemistry, 2006(1), 111-115.
- Hamed, E. A., El-Bardan, A. A., Saad, E. F., Gohar, G. A., & Hassan, G. M. (1997). Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro-and 2-chloro-5-nitro-pyridines with arenethiolates. Journal of the Chemical Society, Perkin Transactions 2, (11), 2415-2422.
- Boyd, S., & M. J. C. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(43), 12871-12880.
- Fujikawa, H., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 101-111.
Sources
Application Notes & Protocols: Strategic Utilization of 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine in Synthetic Chemistry
Abstract
The strategic incorporation of fluorine atoms and fluorine-containing moieties into molecular scaffolds is a cornerstone of modern medicinal and agrochemical research.[1][2] The trifluoromethyl group, in particular, offers a unique combination of lipophilicity, metabolic stability, and electronic properties that can profoundly influence the biological activity and pharmacokinetic profile of a molecule.[3] This guide focuses on 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine, a highly versatile chemical building block. We will explore its reactivity profile and provide detailed, field-proven protocols for its application in key synthetic transformations, empowering researchers in drug discovery and development to leverage its full potential.
Introduction: The Strategic Advantage of the Pyridine Scaffold
The pyridine ring is a privileged structure in drug design, present in numerous approved therapeutic agents. Its nitrogen atom provides a key site for hydrogen bonding and can significantly influence the pKa and solubility of the parent molecule. When substituted with a trifluoromethyl group, the pyridine ring's electronic properties are dramatically altered, making it an invaluable synthon.
This compound presents a unique constellation of reactive sites. The interplay between the electron-withdrawing trifluoromethyl group, the electron-donating methoxy group, and the reactive chloro leaving group at the C2 position creates a platform for diverse and predictable chemical modifications. This allows for the systematic exploration of chemical space and the targeted synthesis of novel compounds with desired pharmacological properties.[1][4]
Physicochemical Properties & Reactivity Profile
A thorough understanding of the substrate's intrinsic properties is critical for designing successful synthetic strategies.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[5] |
| CAS Number | 65753-47-1 | Fisher Scientific[6] |
| Molecular Formula | C₇H₅ClF₃NO | PubChem[5] |
| Molecular Weight | 211.57 g/mol | PubChem[5] |
| Appearance | Colorless to off-white solid or liquid | Pipzine Chemicals[7] |
| Solubility | Soluble in common organic solvents | Pipzine Chemicals[7] |
Expert Analysis of Reactivity:
The reactivity of this molecule is dictated by the electronic tug-of-war between its substituents.
-
The Trifluoromethyl Group (-CF₃): As a potent electron-withdrawing group, it significantly lowers the electron density of the pyridine ring. This has two major consequences:
-
It activates the ring towards Nucleophilic Aromatic Substitution (SNAr) , particularly at positions ortho and para to itself.
-
It increases the acidity of the ring protons.
-
-
The Chlorine Atom (-Cl) at C2: This is the primary site for synthetic modification. It serves as an excellent leaving group in both palladium-catalyzed cross-coupling reactions and SNAr reactions. Its position adjacent to the ring nitrogen further enhances its reactivity.
-
The Methoxy Group (-OCH₃) at C3: This electron-donating group partially counteracts the effect of the trifluoromethyl group. Its position influences the regioselectivity of certain reactions and can be a site for metabolic oxidation in a biological context.
This unique electronic arrangement makes the C2-Cl bond the most synthetically valuable position, readily participating in reactions that form new carbon-carbon and carbon-nitrogen bonds.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming C-C and C-N bonds.[8][9] The C2-Cl bond of this compound is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling for C-C Bond Formation
Causality and Rationale: The Suzuki-Miyaura reaction is indispensable for constructing biaryl structures or introducing alkyl groups, which are common motifs in pharmacologically active molecules.[8][10][11] For this substrate, replacing the C2 chlorine with a new carbon-based substituent allows for the expansion of the molecular framework, enabling the exploration of structure-activity relationships. The use of a suitable palladium catalyst and ligand system is crucial for achieving high efficiency, especially with an electron-deficient and sterically hindered substrate.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired boronic acid or boronic acid pinacol ester (1.2-1.5 eq.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Catalyst & Ligand: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (2-5 mol%) or a combination of Pd₂(dba)₃ (1-2 mol%) and a phosphine ligand like SPhos (2-4 mol%).
-
Solvent: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or toluene.
-
Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Buchwald-Hartwig Amination for C-N Bond Formation
Causality and Rationale: The formation of an aryl-amine bond is a critical step in the synthesis of a vast number of pharmaceuticals.[9][12] The Buchwald-Hartwig amination provides a mild and general method for achieving this transformation, overcoming the limitations of classical methods.[12] For this substrate, the reaction enables the introduction of primary or secondary amines at the C2 position, a key step in building molecules for kinase inhibition, GPCR modulation, and other therapeutic targets. The choice of ligand is paramount and often requires screening to optimize for specific amine coupling partners.[9]
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Inert Atmosphere: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-6 mol%) to a flame-dried reaction vessel.
-
Reagents: Add the this compound (1.0 eq.) and a strong, non-nucleophilic base such as NaOtBu or K₃PO₄ (1.5-2.5 eq.).
-
Nucleophile & Solvent: Add the amine (1.1-1.3 eq.) and an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the vessel and heat the mixture to 90-120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the residue by flash chromatography to obtain the desired N-aryl product.
Nucleophilic Aromatic Substitution (SNAr)
Causality and Rationale: The strong electron-withdrawing nature of the trifluoromethyl group makes the pyridine ring highly electron-deficient. This activates the C2-Cl bond for direct displacement by strong nucleophiles, a reaction pathway known as Nucleophilic Aromatic Substitution (SNAr).[13][14] This method provides a complementary, often palladium-free, route to introduce heteroatom nucleophiles. It is particularly effective for alkoxides, thiolates, and certain amines. The reaction proceeds through a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[15]
Protocol: General Procedure for SNAr with an Alcohol
-
Base Treatment: To a solution of the desired alcohol (1.5-2.0 eq.) in an anhydrous polar aprotic solvent like DMF or DMSO, add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) portion-wise at 0 °C.
-
Alkoxide Formation: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Substrate Addition: Add a solution of this compound (1.0 eq.) in the same solvent dropwise.
-
Reaction: Heat the reaction mixture to a temperature between 60-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography to afford the corresponding ether.
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is paramount. Adherence to established safety protocols is non-negotiable.
-
Hazard Identification: This compound is classified as harmful if swallowed and may cause skin and eye irritation.[6][16] During combustion, it may produce hazardous fumes including nitrogen oxides, carbon oxides, hydrogen chloride, and hydrogen fluoride.[16]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6][16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.
References
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
- US Patent 5329011A, Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
-
Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. [Link]
-
3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine | C7H5ClF3NO | CID 2736618. PubChem. [Link]
- Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3, 6-trichloro-5...
-
Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]
- EP0021453A2 - 2-Chloro-5-trichloromethylpyridine.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
METHOD FOR PREPARING 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. European Patent Office. [Link]
-
Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]
-
nucleophilic aromatic substitutions. YouTube. [Link]
- US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]
-
Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed. [Link]
-
16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
-
The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. [Link]
-
MSDS of 2-Chloro-3-(trifluoromethyl)pyridine. Capot Chemical. [Link]
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-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. [Link]
-
Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. National Institutes of Health. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | C6H2ClF3N2O2 | CID 4736950. PubChem. [Link]
-
Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. [Link]
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Application Note: High-Purity Isolation of 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine using Automated Flash Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine, a critical heterocyclic intermediate in pharmaceutical and agrochemical synthesis. Achieving high purity of this compound is paramount for ensuring the desired yield and impurity profile in subsequent synthetic steps. We detail a robust methodology employing automated flash column chromatography on silica gel, addressing the specific challenges posed by the basicity of the pyridine moiety. The protocol covers method development using Thin-Layer Chromatography (TLC), a step-by-step guide to preparative flash chromatography, and strategies for troubleshooting common issues such as peak tailing. The causality behind each experimental choice is explained to provide researchers with a deep, mechanistic understanding of the purification process.
Introduction: The Imperative for Purity
This compound is a highly functionalized pyridine derivative. The unique arrangement of its substituents—a halogen, an electron-donating group, and a potent electron-withdrawing group—makes it a versatile building block in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. The presence of residual starting materials, regioisomeric byproducts, or other impurities from its synthesis can lead to undesirable side reactions, reduced yields, and complex downstream purification challenges. Therefore, a reliable and scalable purification method is not merely a procedural step but a critical control point in the synthetic workflow.
Column chromatography is the technique of choice for this purpose, offering high resolution and adaptability. However, the basic nitrogen atom in the pyridine ring presents a known challenge: its interaction with acidic silanol groups on the surface of standard silica gel can lead to significant peak tailing, poor separation, and potential loss of the compound on the column.[1][2] This guide directly addresses this issue by incorporating a basic modifier into the mobile phase, a critical adjustment for purifying pyridine derivatives.[3]
Physicochemical Properties & Chromatographic Considerations
Understanding the properties of the target molecule is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClF₃NO | [4] |
| Molecular Weight | 211.57 g/mol | [4] |
| Appearance | Colorless to light yellow liquid or solid | [5][6] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate) | [5] |
| pKa (Predicted) | -2.57 ± 0.10 (for the protonated pyridine) | [7] |
The trifluoromethyl group renders the molecule relatively non-polar, while the methoxy and chloro groups contribute to its polarity. The most significant feature for chromatography is the lone pair of electrons on the pyridine nitrogen, which makes the molecule basic. This basicity is the primary cause of undesirable interactions with the acidic silica gel stationary phase.
Sources
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- 7. 2-Chloro-5-trifluoromethylpyridine | 52334-81-3 [chemicalbook.com]
Application Note: High-Throughput LC-MS Analysis for Reaction Monitoring and Impurity Profiling of 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine
Abstract
This application note presents a detailed protocol for the liquid chromatography-mass spectrometry (LC-MS) analysis of the reaction mixture for the synthesis of 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine. This compound is a key building block in the development of novel pharmaceuticals and agrochemicals. The described method is optimized for high-throughput reaction monitoring, enabling rapid assessment of reaction completion and semi-quantitative analysis of the main product, starting materials, and key impurities. Furthermore, this guide provides a systematic approach to impurity profiling using high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) for structural elucidation of potential process-related byproducts. The methodologies outlined herein are designed for researchers, process chemists, and quality control analysts in the drug development and chemical synthesis sectors.
Introduction: The Analytical Imperative for Substituted Pyridines
The this compound scaffold is of significant interest in medicinal and agricultural chemistry due to the unique physicochemical properties imparted by its substituents. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the chloro and methoxy groups provide handles for further chemical modification. Trifluoromethylpyridine derivatives are key intermediates in the synthesis of various active ingredients.[1] Given the complexity of synthesizing such multi-substituted heterocyclic compounds, robust analytical methods are crucial for process optimization and ensuring the quality of the final product.[2]
Liquid chromatography coupled with mass spectrometry (LC-MS) has become an indispensable tool in pharmaceutical development for its ability to rapidly separate and identify components in complex mixtures.[3] For reaction monitoring, LC-MS offers a significant advantage over traditional techniques like thin-layer chromatography (TLC) by providing quantitative data on reactants, intermediates, and products, often with minimal sample preparation.[4] This allows for real-time decision-making during process development, leading to improved yields and purity.
This application note provides a comprehensive LC-MS workflow for the analysis of a this compound reaction mixture. We will delve into the rationale behind the selection of chromatographic conditions, mass spectrometry parameters, and sample preparation protocols. A key focus will be on the identification and characterization of potential impurities, which is a critical aspect of process understanding and regulatory compliance.
Anticipated Analytical Challenges and Strategic Solutions
The analysis of the this compound reaction mixture presents several analytical challenges:
-
Diverse Polarity: The reaction mixture may contain starting materials, intermediates, and byproducts with a wide range of polarities.
-
Isomeric Byproducts: The synthesis of substituted pyridines can often lead to the formation of positional isomers, which can be difficult to separate and identify.
-
Trace-Level Impurities: Low-level impurities need to be detected and characterized to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[5]
To address these challenges, a strategic approach to method development is necessary. This includes the use of a high-efficiency reversed-phase HPLC column, a gradient elution program to resolve compounds with varying polarities, and a high-resolution mass spectrometer for accurate mass measurements and elemental composition determination.
Experimental Workflow: From Reaction Quench to Data Analysis
The overall analytical workflow is designed for efficiency and accuracy, providing a clear path from sample acquisition to actionable data.
Caption: High-level workflow for LC-MS analysis of the reaction mixture.
Protocol: Sample Preparation
Minimal sample preparation is often sufficient for reaction monitoring, which allows for rapid analysis.[4]
Objective: To prepare the reaction mixture for LC-MS analysis by quenching the reaction, diluting the sample to an appropriate concentration, and removing particulate matter.
Materials:
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
0.22 µm syringe filters (e.g., PTFE)
Procedure:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction vessel.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a 50:50 mixture of acetonitrile and water. This serves to stop the reaction and precipitate any insoluble salts.
-
Vortex the quenched sample for 30 seconds.
-
Filter the sample through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for injection.
Rationale: Simple dilution and filtration is a rapid and effective method for preparing reaction mixture samples for LC-MS analysis.[6] Acetonitrile is a common solvent in reversed-phase chromatography and is effective at solubilizing a wide range of organic molecules.
LC-MS Method Parameters: A Foundation for Robust Analysis
The following LC-MS parameters provide a starting point for the analysis of this compound and its related impurities. Method optimization may be required based on the specific reaction conditions and instrumentation used.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and resolution for a broad range of small molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidified mobile phase promotes good peak shape and ionization efficiency in positive ion mode. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent for eluting non-polar compounds. |
| Gradient | 5% to 95% B over 5 minutes | A generic fast gradient suitable for rapid screening of reaction progress. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, balancing analysis time and separation efficiency. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 2 µL | A small injection volume minimizes column overload and matrix effects. |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for a wide range of compounds. The pyridine nitrogen is basic and readily protonated. |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap | High-resolution mass analyzers provide accurate mass measurements for formula determination. |
| Scan Range | m/z 100 - 1000 | Covers the expected mass range of the target compound and potential byproducts. |
| Capillary Voltage | 3.5 kV | Typical voltage for stable ESI spray. |
| Gas Temperature | 325 °C | Optimizes desolvation of the analyte ions. |
| Gas Flow | 8 L/min | Aids in the desolvation process. |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) | Used for structural elucidation of the parent ion and impurities. |
Data Analysis and Interpretation
Reaction Monitoring
For routine reaction monitoring, the focus is on the relative abundance of the starting materials, product, and any major byproducts. The extracted ion chromatograms (EICs) for the expected m/z values of these components should be monitored over time.
| Compound | Expected [M+H]⁺ (m/z) |
| This compound | 212.0190 |
| Starting Material 1 (Example) | Varies |
| Starting Material 2 (Example) | Varies |
Note: The exact m/z values for starting materials will depend on the synthetic route.
Impurity Profiling
A more in-depth analysis is required for impurity profiling, which is a critical step in process development and quality control.[7]
Logical Flow for Impurity Identification:
Caption: Systematic approach for the identification of unknown impurities.
Potential Impurities: Based on common synthetic routes for substituted pyridines, the following impurities could be anticipated:
-
Over-chlorinated species: Additional chlorine atoms on the pyridine ring. The formation of multi-chlorinated by-products is a known issue in similar syntheses.[1]
-
Isomers: Positional isomers where the chloro, methoxy, or trifluoromethyl groups are in different positions on the pyridine ring.
-
Hydrolysis products: Replacement of the chloro group with a hydroxyl group.
-
Unreacted starting materials and intermediates.
Example of Fragmentation Analysis:
-
Loss of a methyl radical (CH₃) from the methoxy group: This would result in a fragment at [M+H-15]⁺.
-
Loss of the entire methoxy group (OCH₃): This would lead to a fragment at [M+H-31]⁺.
-
Loss of a chlorine radical (Cl): A common fragmentation pathway for chlorinated aromatics, resulting in a fragment at [M+H-35]⁺.[8]
-
Loss of HF from the trifluoromethyl group: This would produce a fragment at [M+H-20]⁺.
MS/MS fingerprinting, where the fragmentation pattern at a specific collision energy is used to characterize an impurity, can be a powerful tool for routine monitoring once impurities have been identified.
Method Validation Principles
For use in a regulated environment, the analytical method must be validated according to ICH guidelines. The validation should demonstrate that the method is suitable for its intended purpose.
Key Validation Parameters:
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
Conclusion
The LC-MS method detailed in this application note provides a robust and efficient platform for the analysis of the this compound reaction mixture. By employing a high-resolution mass spectrometer and a systematic approach to data analysis, researchers can effectively monitor reaction progress and identify potential impurities. This analytical strategy is crucial for accelerating process development, ensuring product quality, and meeting regulatory expectations in the pharmaceutical and agrochemical industries.
References
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]
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Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. Preprints.org. Available at: [Link]
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Supporting Pharmaceutical Synthetic Process R&D Using LC-MS. Waters Corporation. Available at: [Link]
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Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. PubMed Central. Available at: [Link]
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Recent advances in the diverse transformations of trifluoromethyl alkenes. RSC Publishing. Available at: [Link]
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LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Available at: [Link]
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Active Drug Substance Impurity Profiling Part II. LC/MS/MS Fingerprinting. PubMed. Available at: [Link]
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Mass Spectrometry Sample Preparation Guide. Organomation. Available at: [Link]
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Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. The Pharma Post. Available at: [Link]
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Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. PubMed. Available at: [Link]
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A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [ 12/13 CH] + Insertion. ACS Publications. Available at: [Link]
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Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. Available at: [Link]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]
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LC-MS Analysis of Pharmaceutical Drugs. News-Medical.Net. Available at: [Link]
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Synthetic Reaction Monitoring Using UPLC-MS. Waters Corporation. Available at: [Link]
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Impurity Profiling and Characterization for Generic Project Submission to USFDA. LinkedIn. Available at: [Link]
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How Do You Prepare A Sample For LC-MS Analysis?. YouTube. Available at: [Link]
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Pyridine Derivatives and Impurity Standards for Pharma R&D. Pharmaffiliates. Available at: [Link]
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Direct regioselective C-3 halogenation of pyridines. ResearchGate. Available at: [Link]
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Validation Of Analytical Methods For Pharmaceutical Analysis. Sema. Available at: [Link]
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Application Notes & Protocols for Herbicide Development Using Trifluoromethylpyridine Scaffolds
Introduction: The Trifluoromethylpyridine Scaffold in Modern Herbicide Discovery
The trifluoromethylpyridine (TFMP) scaffold has emerged as a "privileged" structural motif in the landscape of modern agrochemical research.[1][2] Its prevalence in a diverse range of commercial herbicides, insecticides, and fungicides underscores its importance and versatility.[2][3] The strategic incorporation of a trifluoromethyl (-CF3) group onto the pyridine ring imparts a unique combination of physicochemical properties that are highly advantageous for developing potent and selective herbicides.[2][4]
The rationale for focusing on the TFMP scaffold is grounded in the profound effects of the -CF3 group:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism in target and non-target organisms. This often leads to longer bioavailability and sustained herbicidal action.[4]
-
Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to penetrate the waxy cuticle of plant leaves and cross cell membranes to reach the target site.[4]
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the -CF3 moiety can profoundly influence the acidity/basicity and binding interactions of the parent molecule, often leading to tighter binding with the target enzyme.[2][4]
This guide provides researchers and drug development professionals with a comprehensive overview and actionable protocols for leveraging the TFMP scaffold in the discovery of novel herbicidal agents. We will delve into key mechanisms of action, provide detailed synthetic and biological screening protocols, and explore the principles of structure-activity relationship (SAR) optimization.
Key Herbicidal Mechanisms of Action for TFMP-Based Compounds
Numerous commercial herbicides containing the TFMP moiety have been successfully developed, targeting several critical biochemical pathways in plants.[5] Understanding these mechanisms is foundational to designing new, effective molecules.
| Herbicide Class | Mechanism of Action (HRAC Group) | Target Enzyme | Commercial Examples |
| Aryloxyphenoxy-propionates | ACCase Inhibition (Group 1) | Acetyl-CoA Carboxylase | Fluazifop-P-butyl, Haloxyfop-P[5] |
| Sulfonylureas | ALS Inhibition (Group 2) | Acetolactate Synthase | Flazasulfuron, Flupyrsulfuron-methyl[5] |
| Pyridine Dicarbothioates | Microtubule Assembly Inhibition (Group 3) | Tubulin | Dithiopyr, Thiazopyr[6] |
| Synthetic Auxins | Auxin Mimics (Group 4) | TIR1/AFB Auxin Receptors | Halauxifen-methyl, Florpyrauxifen-benzyl |
| PPO Inhibitors | PPO Inhibition (Group 14) | Protoporphyrinogen Oxidase | Various developmental compounds[1][7] |
Focus Mechanism: Protoporphyrinogen Oxidase (PPO) Inhibition
PPO inhibitors represent a significant class of herbicides. The target enzyme, PPO, is crucial for the biosynthesis of both chlorophyll in plants and heme in animals.[7] It catalyzes the oxidation of protoporphyrinogen IX (Proto IX) to protoporphyrin IX.[7]
Inhibition of PPO leads to a massive buildup of its substrate, Proto IX, in the cytoplasm.[7] In the presence of light and oxygen, this accumulated Proto IX acts as a potent photosensitizer, generating highly destructive reactive oxygen species (ROS) that cause rapid lipid peroxidation, membrane disruption, and ultimately, cell death.[7] This mode of action results in rapid, visible symptoms, making it an attractive target for herbicide development.[7]
Protocols for Synthesis and Screening
The following protocols provide a validated workflow for the synthesis of novel TFMP derivatives and their subsequent evaluation for herbicidal activity in a greenhouse setting.
Protocol 1: Synthesis of Phenyl-Trifluoromethylpyridine Derivatives via Suzuki Coupling
This protocol describes a general method for coupling a substituted phenylboronic acid with a di-chlorinated TFMP scaffold, a common strategy for generating novel herbicidal candidates.[8]
Rationale: The Suzuki coupling is a robust and versatile palladium-catalyzed cross-coupling reaction ideal for creating carbon-carbon bonds between aromatic rings. Using a di-chlorinated pyridine allows for selective mono-arylation, leaving a second chlorine atom that can be used for subsequent diversification or may itself contribute to biological activity.
Materials:
-
2,3-dichloro-5-trifluoromethylpyridine (Starting material)
-
Substituted p-hydroxybenzeneboronic acid (Coupling partner)
-
Palladium(II) acetate (Pd(OAc)2, Catalyst)
-
Triphenylphosphine (PPh3, Ligand)
-
Potassium carbonate (K2CO3, Base)
-
Methanol (CH3OH) & Acetonitrile (CH3CN) (Solvents)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Magnesium sulfate (MgSO4, for drying)
-
Nitrogen (N2) gas supply
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-dichloro-5-trifluoromethylpyridine (1.0 eq), the desired substituted p-hydroxybenzeneboronic acid (1.1 eq), potassium carbonate (2.0 eq), triphenylphosphine (0.1 eq), and palladium(II) acetate (0.05 eq).[8]
-
Inert Atmosphere: Purge the flask with nitrogen gas for 5-10 minutes to create an inert atmosphere. This is critical as the palladium catalyst can be deactivated by oxygen.
-
Solvent Addition: Add methanol and acetonitrile (e.g., in a 1:2 v/v ratio) to the flask.[8]
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50°C) and stir for 6-12 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Extraction: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the solvents. Add water and extract the aqueous layer three times with ethyl acetate.[8]
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), then filter to remove the drying agent.[8]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to obtain the final pure product.[8]
-
Validation: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[7]
Protocol 2: Greenhouse Post-Emergence Herbicidal Efficacy Assay
This protocol provides a robust method for evaluating the herbicidal activity of newly synthesized compounds on whole plants under controlled greenhouse conditions.
Rationale: A whole-plant bioassay is a critical step to validate in vitro findings. It accounts for crucial factors like compound uptake, translocation, and metabolism within the plant, which cannot be assessed in an enzyme assay.[9] Using a standardized procedure with appropriate controls ensures data reliability and allows for direct comparison between candidate compounds.
Materials:
-
Seeds of various weed species (e.g., broadleaf: Abutilon theophrasti, Amaranthus retroflexus; grass: Digitaria sanguinalis, Setaria viridis)[8]
-
Standard potting mix (e.g., 60% loam soil, 15% sand, 15% perlite, 10% peat)[9]
-
Plastic pots or trays
-
Synthesized test compounds
-
A commercial standard herbicide for the same mode of action (e.g., Fomesafen for PPO inhibitors)
-
Acetone (for dissolving compounds)
-
Tween-20 or similar surfactant
-
Cabinet spray chamber equipped with a flat-fan nozzle
-
Controlled-environment greenhouse
Procedure:
-
Plant Preparation: Sow seeds in pots filled with potting mix and cultivate in a greenhouse. Water as needed. Allow plants to grow to a specific stage (e.g., 2-4 leaf stage) to ensure uniformity.[9]
-
Compound Preparation: Prepare a stock solution of the test compound in acetone. For application, create a dilution series in water containing a surfactant (e.g., 0.1% Tween-20) to achieve the desired application rates (e.g., expressed in grams of active ingredient per hectare, g a.i./ha). The surfactant aids in the spreading and adherence of the spray solution to the leaf surface.
-
Experimental Design:
-
Test Groups: Include several application rates for each test compound to determine a dose-response curve.
-
Positive Control: Include the commercial standard herbicide at its recommended field rate and at least one lower rate.
-
Negative Control: Include an untreated group (sprayed only with the water/surfactant vehicle) to serve as a baseline for normal plant growth.
-
Replication: Use at least 3-4 replicate pots for each treatment group to ensure statistical validity.
-
-
Herbicide Application: Transfer the pots to a cabinet spray chamber. Apply the herbicide solutions evenly over the foliage at a constant pressure and volume (e.g., 300 L/ha).[9]
-
Incubation: After treatment, return the plants to the greenhouse. Maintain controlled conditions (e.g., 25-30°C, 14-hour photoperiod, supplemental lighting if necessary).[9] Randomize the pot locations to minimize environmental variability.
-
Efficacy Assessment: Evaluate the plants at set time points (e.g., 3, 7, and 14 days after treatment).
-
Visual Injury Rating: Score the plants on a scale of 0% (no effect) to 100% (complete plant death) compared to the negative control.
-
Biomass Reduction: At the final time point, harvest the above-ground plant tissue, dry it in an oven (e.g., 70°C for 72 hours), and weigh it. Calculate the percent biomass reduction relative to the negative control.[9]
-
-
Data Analysis: Use the dose-response data to calculate the ED50 (Effective Dose required for 50% growth inhibition) value for each compound against each weed species. Compare the ED50 values of the test compounds to the commercial standard.
Structure-Activity Relationship (SAR) and Lead Optimization
The initial screening will identify "hit" compounds. The next phase involves synthesizing analogs to understand the Structure-Activity Relationship (SAR) and optimize for potency and selectivity.
Key Principles:
-
Position of the -CF3 group: The location of the trifluoromethyl group on the pyridine ring is critical and can significantly alter the biological activity.[1]
-
Substitution on the Phenyl Ring: Modifying the substituents on the coupled phenyl ring can fine-tune activity. For PPO inhibitors, specific substitution patterns are known to enhance binding in the enzyme's active site.[7][8]
-
Linker Chemistry: If a linker is used between the TFMP and another moiety, its length, flexibility, and chemical nature can dramatically impact efficacy.[1]
Example SAR Data: PPO Inhibitors
The following table, adapted from published research, illustrates how modifications can impact herbicidal activity against a key enzyme and target weeds.[7][8]
| Compound | Nicotiana tabacum PPO IC50 (nM) | A. theophrasti ED50 (g a.i./ha) | A. retroflexus ED50 (g a.i./ha) |
| Fomesafen (Standard) | 110.5 | 36.39 | 10.09 |
| Lead Compound 7a | 9.4 | 13.32 | 5.48 |
Analysis: The data clearly shows that the novel TFMP-based lead compound 7a is significantly more potent at inhibiting the target PPO enzyme (in vitro) and demonstrates superior whole-plant (in vivo) herbicidal activity against key broadleaf weeds compared to the commercial standard, Fomesafen.[7][8] This validates the compound as a strong candidate for further development.
References
-
Title: Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry - ACS Publications Source: ACS Publications URL: [Link]
-
Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central Source: PubMed Central (PMC) URL: [Link]
-
Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC - NIH Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - MDPI Source: MDPI (Multidisciplinary Digital Publishing Institute) URL: [Link]
-
Title: Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC - NIH Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]
-
Title: The commercial insecticide containing trifluoromethyl pyridine - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides Source: ACS Publications URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chigroup.site [chigroup.site]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Chloropyridines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with the often-challenging coupling of chloropyridines. The inherent electronic properties of chloropyridines—namely the electron-deficient nature of the pyridine ring and the inertness of the C-Cl bond—present unique hurdles to achieving high yields and purity.[1][2]
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and improve your reaction outcomes.
I. Understanding the Core Challenges
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its ability to form C-C bonds.[3] However, the coupling of chloropyridines is particularly demanding due to two primary factors:
-
The Inert C-Cl Bond: The oxidative addition of a palladium catalyst to a C-Cl bond is significantly more difficult than with C-Br or C-I bonds. This step is often the rate-determining step in the catalytic cycle.[4][5]
-
Pyridine Nitrogen Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2] This is especially problematic with 2-chloropyridines.
Overcoming these challenges requires careful selection and optimization of the catalytic system, including the palladium source, ligand, base, and solvent.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Suzuki coupling of chloropyridines in a question-and-answer format.
Issue 1: Low or No Conversion of the Chloropyridine Starting Material
Q: My reaction shows very low conversion, with the chloropyridine starting material remaining largely unreacted. What are the likely causes and how can I fix this?
A: Low conversion is the most frequent issue and typically points to a problem with the oxidative addition step. Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection: The choice of ligand is critical for activating the C-Cl bond.[1][2]
-
Expertise & Experience: Standard ligands like PPh₃ are often ineffective for chloropyridines. You need more electron-rich and bulky ligands to promote the formation of the active monoligated Pd(0) species required for oxidative addition.
-
Recommendation: Switch to Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbene (NHC) ligands.[1][2] These ligands' strong σ-donating ability enhances the electron density on the palladium center, facilitating its insertion into the C-Cl bond.
-
Trustworthiness: A screening of several of these specialized ligands is often necessary to find the optimal one for your specific substrate.
-
-
Choice of Base: The base plays a crucial role in the transmetalation step, but its strength can also influence catalyst activity and stability.
-
Expertise & Experience: While common bases like Na₂CO₃ or K₂CO₃ can work, stronger bases are often required for challenging couplings.
-
Recommendation: Consider using stronger inorganic bases like K₃PO₄ or Cs₂CO₃. These bases can accelerate the reaction and may be necessary for less reactive chloropyridines.
-
Authoritative Grounding: The choice of base can affect the equilibrium of the catalytic cycle, and stronger bases can facilitate the formation of the active boronate species.
-
-
Solvent System: The solvent must solubilize all reaction components and can influence the reaction rate.
-
Expertise & Experience: Aprotic polar solvents are generally preferred.
-
Recommendation: Toluene, dioxane, or THF are common choices.[6] Often, the addition of a small amount of water is necessary to dissolve the inorganic base and facilitate the hydrolysis of boronic esters to the more reactive boronic acids.[3]
-
-
Reaction Temperature: Higher temperatures are often needed to overcome the activation energy of the C-Cl bond cleavage.
Issue 2: Significant Formation of Side Products (e.g., Protodeboronation, Homocoupling)
Q: My desired product is forming, but I am also seeing significant amounts of the deboronated arene and/or homocoupling of my boronic acid. How can I minimize these side reactions?
A: These side reactions compete with the desired cross-coupling and are often related to the stability of the boronic acid and the reaction conditions.
-
Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene.
-
Expertise & Experience: This is a common issue, especially with heteroaryl boronic acids.[3] The quality and stability of your boronic acid are paramount.
-
Recommendation:
-
Use fresh, high-purity boronic acid.
-
Consider using more stable boronic esters, such as pinacol esters, which are less prone to protodeboronation.[3] These esters will hydrolyze in situ to the active boronic acid.
-
Use anhydrous solvents and handle reagents under an inert atmosphere to minimize exposure to water until the reaction is initiated.
-
-
-
Homocoupling: The formation of a biaryl from two molecules of the boronic acid.
-
Expertise & Experience: Homocoupling is often promoted by the presence of oxygen.
-
Recommendation:
-
Thoroughly degas your reaction mixture (e.g., by sparging with argon or nitrogen, or by freeze-pump-thaw cycles).
-
Maintain a positive pressure of an inert gas throughout the reaction.
-
Lowering the reaction temperature slightly, once conversion has been optimized, can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
-
-
Issue 3: Inconsistent Yields or Reaction Failure with 2-Chloropyridines
Q: I am having particular trouble with 2-chloropyridine substrates. The reaction is either very low-yielding or fails completely. What is special about this position?
A: The 2-position of the pyridine ring presents a unique challenge due to the proximity of the nitrogen atom to the reaction center.
-
Catalyst Inhibition: The pyridine nitrogen can act as a ligand for the palladium catalyst, leading to the formation of stable, inactive complexes.[1]
-
Expertise & Experience: This is a well-documented issue, particularly with nickel catalysts, but it can also affect palladium systems. For instance, a nickel/dppf system that is effective for 3- and 4-chloropyridine may show no reaction with 2-chloropyridine.[1]
-
Recommendation:
-
Ligand Choice is Key: Use very bulky ligands. The steric hindrance from ligands like XPhos or tBuXPhos can disfavor the coordination of the pyridine nitrogen to the palladium center.[2]
-
Catalyst Loading: You may need to use a slightly higher catalyst loading (e.g., 2-5 mol%) for 2-chloropyridine substrates compared to their 3- or 4-isomers.
-
-
III. Experimental Protocols & Data
General Protocol for Suzuki-Miyaura Coupling of Chloropyridines
This protocol provides a starting point for optimization.
Materials:
-
Chloropyridine (1.0 mmol)
-
Arylboronic acid or ester (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 mmol)
-
Anhydrous solvent (e.g., Toluene or Dioxane, 5 mL)
-
Degassed water (if using a boronic ester or as an additive, ~0.5 mL)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure: [1]
-
To a dry reaction vessel under an inert atmosphere, add the chloropyridine, arylboronic acid/ester, palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with inert gas three times.
-
Add the anhydrous solvent and degassed water (if applicable) via syringe.
-
Stir the reaction mixture and heat to the desired temperature (typically 100-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Recommended Catalytic Systems
The following table summarizes effective catalytic systems for the Suzuki coupling of chloropyridines, compiled from literature sources.
| Catalyst System (Pd Source / Ligand) | Chloropyridine Substrate | Base | Solvent | Temp (°C) | Typical Yield | Reference(s) |
| Pd(OAc)₂ / SPhos | 2-Chloropyridine | K₃PO₄ | Toluene/H₂O | 110 | Good to Excellent | [1] |
| Pd₂(dba)₃ / XPhos | 3-Chloropyridine | K₃PO₄ | Dioxane | 100 | Excellent | [1] |
| PdCl₂(dppf) | 4-Chloropyridine | K₂CO₃ | DMF/H₂O | 90 | Moderate to Good | [7] |
| NiCl₂(dppf) | 3- or 4-Chloropyridine | K₃PO₄ | Dioxane | 80 | Good | [1] |
IV. Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle, highlighting the critical oxidative addition step for chloropyridines.
Caption: The catalytic cycle for the Suzuki-Miyaura coupling of chloropyridines.
Troubleshooting Workflow
This decision tree provides a logical workflow for addressing low-yield reactions.
Caption: A decision-making workflow for troubleshooting low-yielding reactions.
V. References
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines - The Journal of Organic Chemistry - ACS Publications. [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids - ResearchGate. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Optimizing Suzuki Coupling Reactions - CovaSyn. [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Trifluoromethylpyridine Isomers in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group into a pyridine scaffold is a cornerstone of modern medicinal and agrochemical design. This powerful electron-withdrawing moiety can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. However, the synthetic utility and reactivity of trifluoromethylpyridines are profoundly influenced by the position of the CF₃ group on the pyridine ring. This guide provides a comparative analysis of the three trifluoromethylpyridine isomers—2-(trifluoromethyl)pyridine, 3-(trifluoromethyl)pyridine, and 4-(trifluoromethyl)pyridine—offering insights into their unique reactivity profiles and providing practical experimental guidance.
Physicochemical Properties: A Tale of Three Isomers
The position of the trifluoromethyl group directly impacts the electron density of the pyridine nitrogen, which is reflected in the basicity (pKa) of the conjugate acid. A lower pKa value indicates a less basic pyridine, a direct consequence of the CF₃ group's strong electron-withdrawing nature.
| Property | 2-(Trifluoromethyl)pyridine | 3-(Trifluoromethyl)pyridine | 4-(Trifluoromethyl)pyridine |
| Molecular Weight | 147.10 g/mol | 147.10 g/mol | 147.10 g/mol |
| Boiling Point | 139-141 °C | 114-115 °C | 110 °C[1] |
| pKa (of conjugate acid) | ~1.1 (estimated) | 2.80[2] | 2.92 (predicted) |
The significantly lower basicity of the 2- and 4-isomers compared to the 3-isomer can be attributed to the direct resonance and inductive delocalization of the nitrogen lone pair by the trifluoromethyl group.
The Decisive Influence of CF₃ Positioning on Reactivity
The trifluoromethyl group is a potent electron-withdrawing group, a property that deactivates the pyridine ring towards electrophilic attack and activates it towards nucleophilic substitution.[3] The extent of this influence and the regioselectivity of reactions are dictated by the isomer .
Sources
- 1. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 2. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
A Guide to Validating Novel Compound Structures with 2D NMR: From Ambiguity to Certainty
For researchers in the vanguard of chemical discovery, particularly in drug development, the unambiguous determination of a novel molecule's structure is the bedrock upon which all subsequent research is built. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization, its limitations become apparent when faced with the complexity of novel scaffolds.[1][2] Overlapping signals and intricate splitting patterns in 1D spectra can obscure the true connectivity and stereochemistry, leaving critical structural questions unanswered.[2]
This is where two-dimensional (2D) NMR spectroscopy transforms from a supplementary technique into an indispensable toolkit. By spreading spectral information across a second frequency dimension, 2D NMR resolves ambiguities and provides a clear roadmap of atomic correlations within a molecule.[1][3] This guide provides a strategic comparison of the most essential 2D NMR experiments—COSY, HSQC, HMBC, and NOESY—presenting them not as isolated techniques, but as an integrated, self-validating workflow designed to move from a proposed 2D structure to a high-confidence 3D model.
The Foundational Logic of 2D NMR: A Second Dimension of Insight
At its core, every 2D NMR experiment is a series of meticulously timed 1D experiments.[4] A typical pulse sequence involves four key stages: a preparation pulse to excite the nuclei, an "evolution" period (t₁) of variable length, a "mixing" period where magnetization is transferred between nuclei, and finally, the "detection" period (t₂) where the signal is recorded.[4][5]
By systematically incrementing the evolution time (t₁), we encode the chemical shifts of the initial nuclei. The subsequent Fourier transformation in both time dimensions (t₁ and t₂) generates a 2D spectrum, a contour map where the x- and y-axes represent chemical shifts.[3][6] The resulting plot displays two types of signals:
-
Diagonal Peaks: These correspond to the signals seen in a standard 1D spectrum.[1]
-
Cross-Peaks (Off-Diagonal Peaks): These are the most informative signals, as they appear at the coordinates of two different nuclei that are interacting, or "correlated," in some way.[1][7] The nature of this correlation—through chemical bonds or through space—is determined by the specific 2D experiment performed.
Caption: High-level workflow of a generic 2D NMR experiment.
The Chemist's Toolkit: A Comparative Guide to Key 2D NMR Experiments
The power of 2D NMR lies in selecting the right experiment to answer a specific structural question. The four experiments detailed below form the core arsenal for most small molecule structure elucidations.
| Experiment | Full Name | Correlation Type | Information Gained | Typical Range | Primary Application |
| COSY | CO rrelation S pectroscopY | Homonuclear (¹H-¹H) | Through-bond J-coupling | 2-4 bonds | Identifying proton spin systems (e.g., adjacent CH, CH₂, CH₃ groups).[7][8] |
| HSQC | H eteronuclear S ingle Q uantum C oherence | Heteronuclear (¹H-¹³C) | Direct one-bond coupling | 1 bond | Assigning protons to their directly attached carbons.[9][10] |
| HMBC | H eteronuclear M ultiple B ond C oherence | Heteronuclear (¹H-¹³C) | Long-range coupling | 2-4 bonds | Connecting molecular fragments across non-protonated carbons (e.g., quaternary C, carbonyls).[7][11] |
| NOESY | N uclear O verhauser E ffect S pectroscopY | Homonuclear (¹H-¹H) | Through-space dipolar coupling | < 5 Å | Determining spatial proximity, stereochemistry, and 3D conformation.[8][9] |
COSY: Mapping the Proton Framework
-
Core Question Answered: Which protons are scalar (J) coupled to each other?
-
Mechanism & Interpretation: COSY is a homonuclear experiment that plots a ¹H spectrum against itself.[7] A cross-peak appears at the intersection of the chemical shifts of two protons that are coupled, typically through two or three bonds. By "walking" through the cross-peaks, one can trace out entire networks of coupled protons, known as spin systems.[1] For example, a cross-peak between a triplet and a quartet immediately identifies an ethyl fragment (-CH₂-CH₃).
-
Causality in Application: This is the logical starting point after acquiring a 1D ¹H spectrum. It allows you to assemble the proton-bearing fragments of your molecule, providing the initial pieces of the structural puzzle.
HSQC: Linking Protons to the Carbon Skeleton
-
Core Question Answered: Which proton is directly attached to which carbon?
-
Mechanism & Interpretation: HSQC is a heteronuclear experiment that correlates ¹H and ¹³C nuclei that are separated by a single bond.[9] Each cross-peak in an HSQC spectrum has the coordinates of a proton (on one axis) and the carbon it is directly bonded to (on the other axis). This provides unambiguous C-H assignments. Modern HSQC variants can also provide editing information, distinguishing CH/CH₃ signals from CH₂ signals by the phase of the peak.
-
Causality in Application: Once you have identified proton spin systems via COSY, HSQC allows you to anchor these systems to the carbon backbone. This is a critical step that validates both the ¹H and ¹³C assignments simultaneously.
HMBC: Assembling the Molecular Fragments
-
Core Question Answered: How are the individual spin systems connected, especially across atoms with no protons?
-
Mechanism & Interpretation: The HMBC experiment is the key to piecing the full puzzle together. It detects longer-range correlations between protons and carbons, typically over two to four bonds.[6][7] Crucially, this allows for correlations to quaternary carbons, carbonyls, and other heteroatoms that lack attached protons. For example, seeing a cross-peak from a methyl proton to a carbonyl carbon confirms the presence of an acetyl group.
-
Causality in Application: You run HMBC after COSY and HSQC to bridge the gaps. It provides the long-range connectivity information needed to link the fragments you've identified into a single, contiguous molecular structure.[7]
NOESY: Unveiling the 3D Architecture
-
Core Question Answered: Which protons are close to each other in 3D space, regardless of their bonding?
-
Mechanism & Interpretation: Unlike the previous experiments, NOESY relies on the Nuclear Overhauser Effect (NOE), a through-space phenomenon.[8] A cross-peak between two protons in a NOESY spectrum indicates they are spatially proximate (generally less than 5 Å apart).[1] This is invaluable for determining relative stereochemistry, such as distinguishing between cis and trans isomers on a double bond or axial vs. equatorial protons on a cyclohexane ring.
-
Causality in Application: NOESY is the final step, used to elevate your validated 2D structure into a 3D model. It provides the conformational and stereochemical evidence that through-bond experiments cannot.[9]
A Self-Validating Workflow for Structural Elucidation
Caption: A logical workflow for 2D NMR-based structure elucidation.
Experimental Protocol: Acquiring High-Quality 2D NMR Data
The integrity of your structural elucidation depends entirely on the quality of your data. Following a robust and consistent protocol is paramount.
1. Sample Preparation: The Foundation of a Good Spectrum
-
Analyte: Weigh approximately 5-10 mg of the purified novel compound for a standard 5 mm NMR tube. The required amount can be significantly less for instruments equipped with cryogenic probes.[12]
-
Solvent: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in which the compound is highly soluble and stable. Ensure the solvent is of high purity (>99.8% D) to minimize residual solvent signals.
-
Procedure: Dissolve the sample in ~0.6 mL of the chosen solvent directly in a high-quality, clean NMR tube.[13] Vortex or sonicate briefly to ensure complete dissolution. Filter the solution if any particulate matter is visible.
2. Instrument Setup: Ensuring Resolution and Sensitivity
-
Locking: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field against drift.
-
Shimming: This is the most critical step for obtaining sharp, symmetrical peaks. The magnetic field is homogenized by adjusting a series of shim coils.[14] Modern spectrometers have automated shimming routines that are highly effective, often followed by minor manual adjustments for optimal line shape. A good shim is essential for resolving fine couplings and observing weak correlations.
3. Data Acquisition: A Self-Validating System
-
Initial 1D Spectra: Always acquire standard 1D ¹H and ¹³C {¹H} spectra first. These are used to determine the correct spectral widths (sw) and transmitter frequency offsets (o1p for ¹H, o2p for ¹³C) for the 2D experiments.[14] Setting the spectral width just wide enough to encompass all signals maximizes digital resolution.
-
2D Parameter Setup (General):
-
Pulse Program: Select the appropriate pulse program for the desired experiment (e.g., cosygpqf for COSY, hsqcedetgpsp for edited HSQC).
-
Number of Increments (t₁): This determines the resolution in the indirect dimension (F1). A typical value is 256-512 increments. More increments yield better resolution but increase experiment time.
-
Number of Scans (t₂): This is the number of times the signal is acquired for each increment to improve the signal-to-noise ratio. This can range from 2 for concentrated samples to 16, 32, or more for dilute samples.
-
Relaxation Delay (d1): A delay (typically 1-2 seconds) between scans to allow nuclear spins to return to equilibrium.
-
-
Causality in Parameter Choice: The choice of parameters is a balance between resolution, sensitivity, and total experiment time. For an HMBC, the long-range coupling delay (d6 on Bruker systems) is optimized for an average J-coupling of ~8 Hz to preferentially observe 2- and 3-bond correlations. For a NOESY, the mixing time (d8) is critical; a short mixing time (~150 ms) might only show the strongest NOEs, while a longer one (~500 ms) reveals weaker, longer-distance interactions but can also introduce artifacts from spin diffusion.
4. Data Processing and Interpretation
-
Fourier Transform: Apply a 2D Fourier transform to convert the time-domain data (the FID) into the frequency-domain spectrum.[14]
-
Phasing and Baseline Correction: The spectrum must be correctly phased to ensure all peaks have a pure absorption line shape. Automated routines are often sufficient, but manual adjustment may be necessary. A flat baseline is crucial for accurate integration and peak picking.
-
Interpretation: Systematically analyze the cross-peaks in each spectrum according to the workflow described above, building the structure piece by piece and using each new piece of data to validate the existing assignments.
Conclusion
Validating the structure of a novel compound is a process of systematic evidence-gathering, and 2D NMR spectroscopy provides the most powerful and comprehensive suite of tools for this task. By moving beyond a simple 1D analysis and adopting an integrated workflow of COSY, HSQC, HMBC, and NOESY experiments, researchers can deconstruct complex molecules into understandable fragments and then reassemble them with high confidence. This methodical approach, grounded in the fundamental principles of nuclear spin interactions, transforms structural elucidation from an exercise in interpretation to a process of self-validating discovery, ensuring that the molecular structures reported today are a robust foundation for the scientific innovations of tomorrow.
References
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
-
Heffron, G. 2D NMR FOR THE CHEMIST. Varian, Inc. [Link]
-
Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. [Link]
-
Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
-
Elyashberg, M., et al. (2025, August 5). Identification and structure elucidation by NMR spectroscopy. ResearchGate. [Link]
-
MDPI. (2024). Structural and Electronic Insights into Arylalkanones from Myristica ceylanica. [Link]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
-
Journal of Chemical Education. (2025, July 9). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. ACS Publications. [Link]
-
YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]
-
News-Medical.net. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. [Link]
-
PubMed Central. (2021, November 9). A framework for automated structure elucidation from routine NMR spectra. [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]
-
PubMed Central. NMR-spectroscopic analysis of mixtures: from structure to function. [Link]
-
Bruker. Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]
-
Emerald Cloud Lab. (2025, September 17). ExperimentNMR2D Documentation. [Link]
-
ResearchGate. (2024, August 12). Towards automatically verifying chemical structures: the powerful combination of ¹H NMR and IR spectroscopy. [Link]
-
Mestrelab Resources. (2024, August 10). Mnova Structure Elucidation - Overview. [Link]
-
Slideshare. 2D NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]
-
PubMed Central. NMR Characterization of RNA Small Molecule Interactions. [Link]
-
PubMed Central. NMR as a “Gold Standard” Method in Drug Design and Discovery. [Link]
-
Emory University. (2011, April 14). 1D and 2D NMR. [Link]
-
ResearchGate. (2025, August 10). Comparison of 1D and 2D NMR Spectroscopy for Metabolic Profiling. [Link]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. news-medical.net [news-medical.net]
- 10. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. emeraldcloudlab.com [emeraldcloudlab.com]
- 14. ulethbridge.ca [ulethbridge.ca]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine
This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine and its structural analogs. As a substituted halogenated pyridine, this compound is integral to various synthetic pathways in pharmaceutical and agrochemical research. However, its chemical nature necessitates rigorous disposal protocols to ensure laboratory safety and environmental protection. This guide is built on the foundational principles of chemical causality, ensuring that every procedural step is understood in the context of its underlying scientific and safety rationale.
Hazard Profile and Risk Assessment: The 'Why' Behind the Protocol
Understanding the inherent risks of this compound is fundamental to its safe management. Based on its structural components—a chlorinated and fluorinated pyridine ring—we can anticipate several key hazards.
-
Acute Toxicity: Analogs are classified as harmful if swallowed or inhaled.[1][2][3] The pyridine nitrogen and halogen substituents can interfere with critical biological pathways.
-
Corrosivity and Irritation: Many halogenated pyridines can cause severe skin irritation, and some are classified as causing serious eye damage.[2][4] This necessitates the use of robust personal protective equipment.
-
Organ Damage: Prolonged or repeated exposure to similar compounds has been shown to cause damage to the central nervous system and liver.[1]
-
Environmental Hazard: Halogenated organic compounds are often toxic to aquatic life with long-lasting effects.[2] Improper disposal can lead to persistent environmental contamination. Therefore, under no circumstances should this chemical be released into drains or the environment.[2]
-
Hazardous Combustion Products: A critical consideration for disposal is the compound's behavior upon incineration. At high temperatures, it will decompose to produce highly toxic and corrosive gases, including hydrogen chloride (HCl), hydrogen fluoride (HF), and nitrogen oxides (NOx).[1][2] This is the primary reason specialized disposal is required.
Summary of Key Chemical and Safety Data (Based on Analogs)
| Property | Value / Classification | Source |
| Chemical Class | Halogenated Organic Compound | [5] |
| Physical State | Solid or Liquid | [6] |
| GHS Hazard Statements | H302: Harmful if swallowedH332: Harmful if inhaledH317/H318: May cause skin/eye damageH370/H372: Causes damage to organsH411: Toxic to aquatic life | [1][2] |
| Primary Disposal Route | Hazardous Waste Incineration | [2][7] |
| Incompatible Materials | Strong oxidizing agents | [2][4] |
Operational Plan: From Benchtop to Final Disposal
This section outlines the procedural workflow for safely managing waste generated from the use of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure a self-validating system of protection is in place.
-
Eye and Face Protection: Wear chemical safety goggles and/or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Skin Protection: Wear a flame-retardant lab coat and impervious gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[7]
-
Respiratory Protection: All handling of this substance should occur within a certified chemical fume hood to prevent inhalation of vapors or dust.[4] If engineering controls are insufficient, a full-face respirator with appropriate cartridges (e.g., type ABEK) may be necessary.[1]
Step 2: Waste Segregation and Containment
Proper segregation is the most critical step in the disposal process to ensure safety and compliance, and to minimize disposal costs.
-
Designate as Halogenated Waste: This compound is a halogenated organic waste . It must be collected in a dedicated, properly labeled hazardous waste container.[5][8]
-
Maintain Separation:
-
Container Requirements:
-
Use a chemically resistant container (e.g., glass or high-density polyethylene) with a vapor-tight screw cap.
-
The container must be clearly labeled with the words "Hazardous Waste, Halogenated Organic " and list the full chemical name: "This compound ".[8] Do not use abbreviations.
-
Keep the container closed at all times except when actively adding waste.[8]
-
Store the waste container in a secondary containment bin within a well-ventilated area, away from heat or ignition sources.
-
Step 3: Managing Spills and Contaminated Materials
Accidental spills must be handled promptly by trained personnel.
-
Evacuate and Ventilate: Ensure the area is well-ventilated, and restrict access.
-
Don Appropriate PPE: Wear the full PPE described in Step 1.
-
Contain the Spill: For liquid spills, surround the area with a chemical absorbent (e.g., vermiculite or sand). For solid spills, gently cover to avoid generating dust.[3]
-
Clean Up: Carefully collect the absorbent material or spilled solid using non-sparking tools and place it into the designated halogenated waste container.[3][7]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone), collecting the cleaning materials as halogenated waste. Wash the area with soap and water.
-
Dispose of Contaminated Items: All contaminated materials, including gloves, absorbent pads, and disposable labware, must be placed in the solid halogenated hazardous waste container.
Disposal Protocol: The Final Step
The ultimate disposal of this compound must be handled by a licensed professional waste disposal service.
-
Primary Method: High-Temperature Incineration: This is the standard and required method for halogenated organic waste.[5] The rationale is that a chemical incinerator equipped with an afterburner and scrubber can safely break down the molecule while neutralizing the resulting hazardous byproducts.[2]
-
Afterburner: Ensures complete combustion and destruction of the organic molecule.
-
Scrubber: A critical component that removes the acidic gases (HCl, HF) from the exhaust stream, preventing acid rain and environmental pollution.
-
-
Contact EHS: Arrange for pickup of your full, properly labeled waste container through your institution's Environmental Health and Safety (EHS) department. They will manage the logistics of transport to a certified hazardous waste disposal facility.
-
Regulatory Compliance: Disposal must be conducted in accordance with all local, regional, and national regulations.[1][2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. bucknell.edu [bucknell.edu]
- 6. 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. capotchem.com [capotchem.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
